1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one
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Overview
Description
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one, also known as EMAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMAQ is a quinoline derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is not fully understood. However, it has been proposed that 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one may act as an inhibitor of various enzymes, including DNA topoisomerase II and tyrosine kinases. 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one. One potential direction is the development of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one-based fluorescent probes for the detection of DNA and RNA. Another direction is the investigation of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one and its potential side effects.
Conclusion
In conclusion, 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has been synthesized using various methods, and has been extensively studied for its potential as a therapeutic agent for cancer and inflammatory diseases. The mechanism of action of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one is not fully understood, but it has been proposed to act as an inhibitor of various enzymes. 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one, including the development of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one-based fluorescent probes and further investigations into its potential therapeutic applications.
Synthesis Methods
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one can be synthesized using various methods, including the reaction of 2-amino-4-nitrophenol with ethyl acetoacetate followed by the reaction of the resulting product with 2-methoxyethylamine. Another method involves the reaction of 2-(2-methoxyethylamino)-4-nitrophenol with ethyl cyanoacetate followed by cyclization with ammonium acetate. These methods have resulted in the successful synthesis of 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one with high yields and purity.
Scientific Research Applications
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been found to have potential as a fluorescent probe for the detection of DNA and RNA. 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one has been used in various studies to investigate the mechanism of action of various biological processes, including protein-protein interactions and enzyme activity.
properties
IUPAC Name |
1-ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-16-11-7-5-4-6-10(11)12(15-8-9-21-2)13(14(16)18)17(19)20/h4-7,15H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWNZSMRQGISPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one |
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